molecular formula C20H25NO6 B144749 4'-Aminodibenzo-18-crown-6 CAS No. 126531-26-8

4'-Aminodibenzo-18-crown-6

Cat. No.: B144749
CAS No.: 126531-26-8
M. Wt: 375.4 g/mol
InChI Key: FFYZYAKXQMHVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Aminodibenzo-18-crown-6 is a cyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions due to their unique structure, which consists of a ring containing several ether groups. The presence of an amino group in 4’-Aminodibenzo-18-crown-6 enhances its ability to interact with various metal ions, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 4’-Aminodibenzo-18-crown-6 is metal ions . This compound is a cyclic compound and is widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms which provide a strong negative potential barrier .

Mode of Action

4’-Aminodibenzo-18-crown-6 interacts with its targets, the metal ions, through a process known as complexation . The compound’s oxygen atoms provide a strong negative potential barrier, allowing it to readily coordinate with metal ions . This interaction results in the formation of a complex that can be used for various applications, such as the determination of Pb 2+ .

Biochemical Pathways

It is known that the compound can be used to prepare a variety of molecular complexes . These complexes can potentially interact with various biochemical pathways, depending on the specific metal ions involved.

Result of Action

The molecular and cellular effects of 4’-Aminodibenzo-18-crown-6’s action largely depend on the specific metal ions it interacts with. For instance, when used as a solid-phase extraction adsorbent for the determination of Pb 2+, it has excellent adsorbability and selectivity . This is because the cavity of 4’-Aminodibenzo-18-crown-6 matches with the size of Pb 2+ .

Action Environment

The action, efficacy, and stability of 4’-Aminodibenzo-18-crown-6 can be influenced by various environmental factors. For example, the compound can be easily functionalized with magnetic nanoparticles, which can enhance its utility as a solid-phase extraction adsorbent . Additionally, the compound’s ability to form complexes with metal ions suggests that its action could be influenced by the concentration and type of metal ions present in the environment.

Biochemical Analysis

Biochemical Properties

4’-Aminodibenzo-18-crown-6 plays a significant role in biochemical reactions due to its ability to coordinate with metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through its planar oxygen atoms, which provide a strong negative potential barrier. This compound is widely used as an ionophore, facilitating the transport of metal ions across cell membranes. For example, it can form complexes with potassium ions, which are crucial for various cellular processes .

Cellular Effects

The effects of 4’-Aminodibenzo-18-crown-6 on cells are primarily related to its ionophoric properties. By facilitating the transport of metal ions, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the transport of potassium ions by 4’-Aminodibenzo-18-crown-6 can affect the activity of potassium channels, which are essential for maintaining the cell’s electrochemical gradient .

Molecular Mechanism

At the molecular level, 4’-Aminodibenzo-18-crown-6 exerts its effects through binding interactions with metal ions. The compound’s cavity matches the size of specific metal ions, allowing it to form stable complexes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved. Additionally, the formation of these complexes can result in changes in gene expression, as the availability of metal ions can influence various transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminodibenzo-18-crown-6 can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary. Studies have shown that 4’-Aminodibenzo-18-crown-6 can maintain its ionophoric properties over extended periods, although its effectiveness may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of 4’-Aminodibenzo-18-crown-6 in animal models vary with different dosages. At low doses, the compound can effectively facilitate ion transport without causing significant adverse effects. At high doses, it may exhibit toxic effects, such as disrupting cellular ion balance and causing oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

4’-Aminodibenzo-18-crown-6 is involved in metabolic pathways related to ion transport and homeostasis. It interacts with enzymes and cofactors that regulate metal ion concentrations within cells. For example, the compound can influence the activity of ATPases, which are enzymes that pump ions across cell membranes, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 4’-Aminodibenzo-18-crown-6 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where ion transport is needed. The compound’s ability to form stable complexes with metal ions also affects its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of 4’-Aminodibenzo-18-crown-6 is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its ionophoric effects. For instance, 4’-Aminodibenzo-18-crown-6 may localize to the mitochondria, where it can influence mitochondrial ion homeostasis and energy production .

Preparation Methods

The synthesis of 4’-Aminodibenzo-18-crown-6 typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

4’-Aminodibenzo-18-crown-6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Aminodibenzo-18-crown-6 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4’-Aminodibenzo-18-crown-6 is unique due to the presence of both the crown ether ring and the amino group, which provide enhanced binding properties compared to other crown ethers. Similar compounds include:

These comparisons highlight the unique features of 4’-Aminodibenzo-18-crown-6, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZYAKXQMHVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942778
Record name 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205873-22-9, 126531-26-8
Record name 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminodibenzo-18-crown-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Aminodibenzo-18-crown-6
Reactant of Route 2
4'-Aminodibenzo-18-crown-6
Reactant of Route 3
4'-Aminodibenzo-18-crown-6
Reactant of Route 4
4'-Aminodibenzo-18-crown-6
Reactant of Route 5
4'-Aminodibenzo-18-crown-6
Reactant of Route 6
4'-Aminodibenzo-18-crown-6
Customer
Q & A

Q1: How does 4'-Aminodibenzo-18-crown-6 enable potassium ion detection?

A: this compound functions as a selective chelating agent for potassium ions (K+). Its crown ether structure possesses a cavity that closely matches the ionic radius of K+. [, ] When K+ enters this cavity, it forms a stable complex with the crown ether. This complexation event can then be utilized for K+ detection using various methods.

    Q2: What makes this compound suitable for potassium ion sensing over other ions?

    A: The selectivity of this compound for potassium ions stems from the size matching between the crown ether cavity and the ionic radius of K+. [, ] This specific size complementarity allows for strong binding interactions between the crown ether and K+, while hindering the binding of other ions with significantly different sizes. This inherent selectivity is crucial for accurate K+ detection, particularly in complex biological samples like urine, where other ions are also present.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.